molecular formula C18H17FN2O3 B12497302 N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B12497302
M. Wt: 328.3 g/mol
InChI Key: GRYKDRPNXOYIPO-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl group to an alcohol.

    Substitution: Halogen atoms like fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological outcome.

Comparison with Similar Compounds

Similar Compounds

    N-(5-fluoro-2-methylphenyl)-2-(3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Lacks the 7-methyl group.

    N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Has a chlorine atom instead of fluorine.

    N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)propionamide: Contains a propionamide group instead of acetamide.

Uniqueness

N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methyl groups, along with the benzoxazinone core, may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C18H17FN2O3

Molecular Weight

328.3 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C18H17FN2O3/c1-11-3-6-15-16(7-11)24-10-18(23)21(15)9-17(22)20-14-8-13(19)5-4-12(14)2/h3-8H,9-10H2,1-2H3,(H,20,22)

InChI Key

GRYKDRPNXOYIPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NC3=C(C=CC(=C3)F)C

Origin of Product

United States

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